
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
“5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” is a complex organic compound. Unfortunately, I couldn’t find a specific description for this compound12345.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling6, which is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions7. However, I couldn’t find specific synthesis methods for “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature89101112.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature131415.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve reactions like the Suzuki-Miyaura coupling6. However, I couldn’t find specific chemical reactions involving “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature616.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific physical and chemical properties of “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature21619.Applications De Recherche Scientifique
Pharmacological Properties
Studies have revealed the diverse pharmacological properties of compounds related to 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid. Thiazole derivatives have been recognized for their protective effects against various conditions. For instance, certain thiazole derivatives exhibit a protective effect against hepatotoxic deaths in mice induced by certain toxins. These derivatives are suggested to act as prodrugs of L-cysteine, liberating this sulfhydryl amino acid in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).
Additionally, some thiazole derivatives exhibit antinociceptive effects, which are not related to nonspecific motor effects, suggesting their potential in pain management (Prokopp et al., 2006).
Therapeutic Potential in Metabolic Disorders
Thiazole derivatives also show promising therapeutic potential in metabolic disorders. A particular study highlights the antidiabetic potential of a thiazole derivative, showing significant improvement in insulin sensitivity and amelioration of oxidative enzymes and inflammatory cytokines in an animal model. This derivative also demonstrated protective effects against hyperlipidemia and liver injury, suggesting its potential for future diabetes treatments (Paudel et al., 2017).
Immunomodulatory Effects
The immunomodulatory properties of certain thiazole derivatives have been explored, with findings indicating their potential to modulate lymphocyte subsets and enhance the humoral immune response, which could be beneficial in the treatment of autoimmune diseases, infections, or as an adjuvant in vaccines (Drynda et al., 2015).
Iron Clearing Efficiency
The modification of thiazole derivatives has been studied for their iron clearing efficiency, a crucial factor in the treatment of iron overload diseases. Substituting certain groups in the thiazole derivative resulted in increased iron clearing efficiency and reduced renal toxicity, offering insights into the potential therapeutic uses of these compounds (Bergeron et al., 2010).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific safety and hazard information for “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature20212223.
Orientations Futures
The future directions for research on a compound often depend on its potential applications and current limitations. Unfortunately, I couldn’t find specific future directions for “5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” in the available literature.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYUQSAFYQARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)

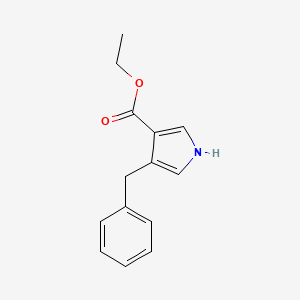
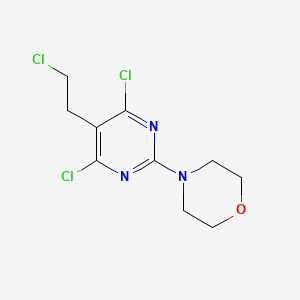
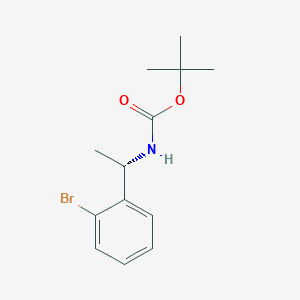
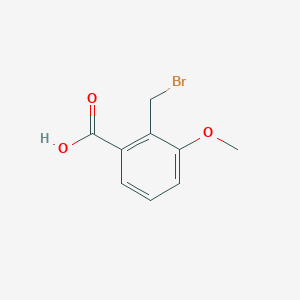



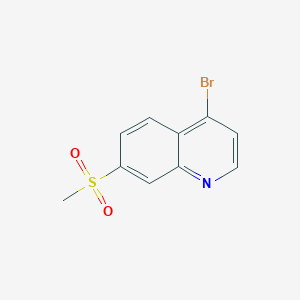
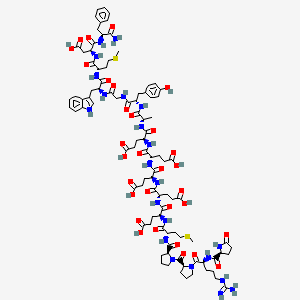
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)
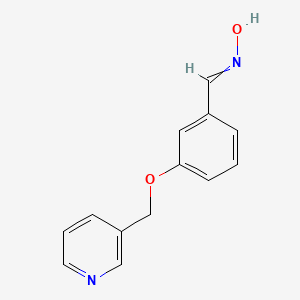
![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)